![molecular formula C19H19N3O B12908599 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- CAS No. 832676-92-3](/img/structure/B12908599.png)
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinazoline moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with a suitable aldehyde and a propylamine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazoquinazoline product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can be compared to other imidazoquinazoline derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer properties.
3-Phenylimidazo[1,2-b]pyridazine: Studied for its antimicrobial activity.
4-Phenylimidazo[1,2-a]quinoline: Investigated for its anti-inflammatory effects.
The uniqueness of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one lies in its specific substitution pattern and the resulting biological activities
Propriétés
Numéro CAS |
832676-92-3 |
|---|---|
Formule moléculaire |
C19H19N3O |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-2-8-17-18(23)22(15-10-4-3-5-11-15)19-20-16-12-7-6-9-14(16)13-21(17)19/h3-7,9-12,17H,2,8,13H2,1H3 |
Clé InChI |
JJJNJXMVWHMCMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)


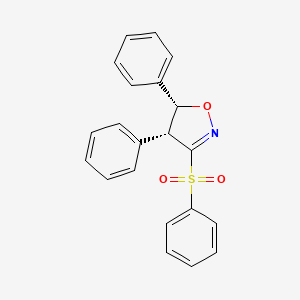
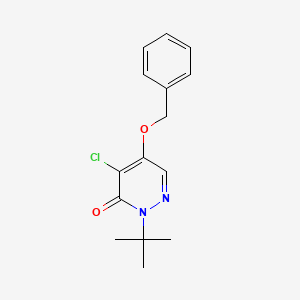
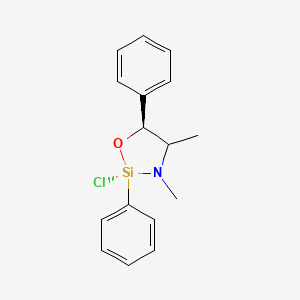

![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)

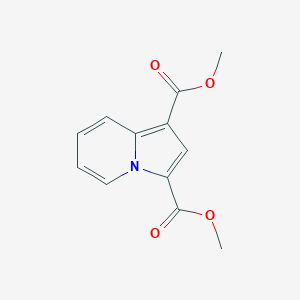
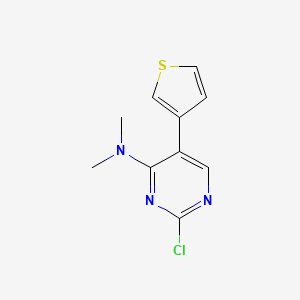
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
